![molecular formula C6H12ClNO B2818455 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride CAS No. 2580199-45-5](/img/structure/B2818455.png)

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

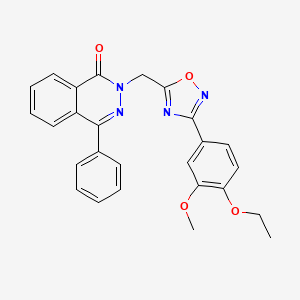

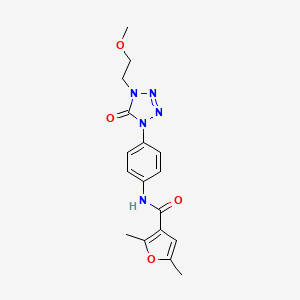

3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a chemical compound with the CAS Number: 2580199-45-5 . It has a molecular weight of 149.62 . It is in powder form .

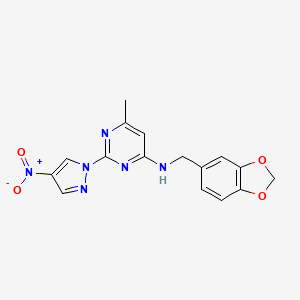

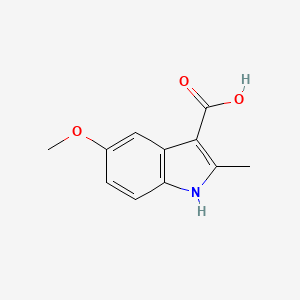

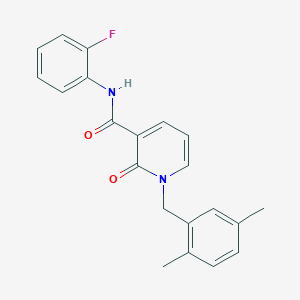

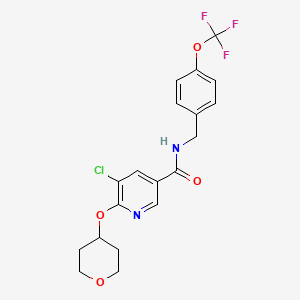

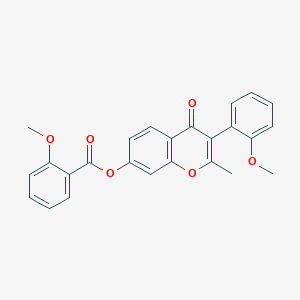

Molecular Structure Analysis

The Inchi Code for 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride is 1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 149.62 .Applications De Recherche Scientifique

Synthesis Techniques : The compound has been synthesized through various methods, including intramolecular reductive cyclopropanation and palladium-catalyzed hydrogenative deprotection, as demonstrated in research by Gensini et al. (2002) (Gensini et al., 2002).

Stereo- and Regioselective Additions : The stereo- and regioselective additions of oxabicyclo compounds to soft electrophiles have been studied, with a focus on the preference for certain methylene group migrations, as per the findings of Fattori et al. (1993) (Fattori et al., 1993).

Cleavage Reactions : Reductive and base-induced cleavage reactions of oxabicyclic compounds, including this compound, have been explored by Lautens and Ma (1996), highlighting the beta-elimination of the oxygen bridge (Lautens & Ma, 1996).

Aza-Diels-Alder Reactions : Waldmann and Braun (1991) have studied the asymmetric synthesis of bicyclic amino acid derivatives using Aza-Diels-Alder reactions in aqueous solutions, highlighting the potential of this compound in creating complex molecular structures (Waldmann & Braun, 1991).

Beckmann Rearrangement : Koval’skaya et al. (2004) have examined the Beckmann rearrangement of specific isomers of the compound, offering insights into its potential transformations under acid catalysis (Koval’skaya et al., 2004).

Anticancer Activity : The synthesis and study of new Norcantharidin analogs, including derivatives of this compound, have been conducted with a focus on their anticancer activity, as discussed by Pachuta-Stec and Szuster‐Ciesielska (2015) (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Photochemical Cycloaddition : Harmata et al. (2021) explored the photochemical formal cycloaddition of imine-substituted bicyclo compounds, transforming them into complex primary amine building blocks (Harmata et al., 2021).

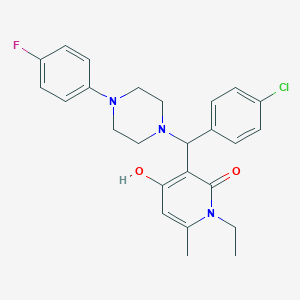

Functional Diversity and Synthesis : The synthesis of C-3 disubstituted oxabicyclo heptanes for functional diversity, including analogs of FDA-approved drugs, has been researched by Garsi et al. (2022), demonstrating the compound's versatility (Garsi et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASGKTSEJJPMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(COC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.